molecular formula C17H12O4 B11847340 (4-Oxo-3-phenyl-4H-chromen-8-yl)acetic acid CAS No. 87627-17-6

(4-Oxo-3-phenyl-4H-chromen-8-yl)acetic acid

Katalognummer: B11847340
CAS-Nummer: 87627-17-6
Molekulargewicht: 280.27 g/mol
InChI-Schlüssel: FMQFDPXKSNAJLI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4-Oxo-3-phenyl-4H-chromen-8-yl)acetic acid is a chemical compound belonging to the class of chromene derivatives Chromenes are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4-Oxo-3-phenyl-4H-chromen-8-yl)acetic acid typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 4-hydroxycoumarin with phenylacetic acid in the presence of a catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are increasingly being adopted in industrial settings to minimize the environmental impact of the synthesis process .

Analyse Chemischer Reaktionen

Types of Reactions

(4-Oxo-3-phenyl-4H-chromen-8-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, resulting in the formation of alcohol derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions often require the use of electrophiles such as halogens or nitro groups, along with appropriate catalysts and solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohol derivatives. Substitution reactions can introduce various functional groups onto the aromatic ring, resulting in a wide range of substituted chromene derivatives .

Wissenschaftliche Forschungsanwendungen

    Chemistry: The compound serves as a valuable intermediate in the synthesis of other chromene derivatives and related compounds.

    Biology: It has shown potential as a bioactive molecule with various biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.

    Medicine: Research has explored its potential as a therapeutic agent for conditions such as cancer, cardiovascular diseases, and neurodegenerative disorders.

    Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals

Wirkmechanismus

The mechanism of action of (4-Oxo-3-phenyl-4H-chromen-8-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can modulate various biological processes by binding to enzymes, receptors, or other proteins. For example, it may inhibit the activity of certain enzymes involved in oxidative stress or inflammation, thereby exerting its antioxidant or anti-inflammatory effects. Additionally, its structural features allow it to interact with DNA or other cellular components, influencing gene expression and cellular functions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Coumarin: A naturally occurring compound with a similar chromene structure, known for its anticoagulant and antimicrobial properties.

    Warfarin: A synthetic derivative of coumarin used as an anticoagulant medication.

    Dicoumarol: Another anticoagulant compound derived from coumarin.

Uniqueness

(4-Oxo-3-phenyl-4H-chromen-8-yl)acetic acid is unique due to its specific structural features, which confer distinct biological activities and potential applications. Unlike other similar compounds, it possesses an acetic acid moiety, which may enhance its solubility and bioavailability. Additionally, its specific substitution pattern on the chromene ring can influence its interaction with biological targets, making it a valuable compound for further research and development .

Eigenschaften

CAS-Nummer

87627-17-6

Molekularformel

C17H12O4

Molekulargewicht

280.27 g/mol

IUPAC-Name

2-(4-oxo-3-phenylchromen-8-yl)acetic acid

InChI

InChI=1S/C17H12O4/c18-15(19)9-12-7-4-8-13-16(20)14(10-21-17(12)13)11-5-2-1-3-6-11/h1-8,10H,9H2,(H,18,19)

InChI-Schlüssel

FMQFDPXKSNAJLI-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C2=COC3=C(C=CC=C3C2=O)CC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.